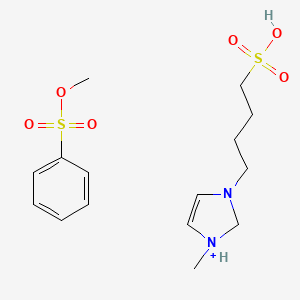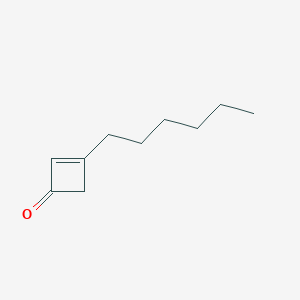
3-Hexylcyclobut-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexylcyclobut-2-EN-1-one is an organic compound characterized by a cyclobutene ring substituted with a hexyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexylcyclobut-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of acyl ketene dithioacetals, which can be achieved through a one-pot synthesis . This method involves the use of specific reagents and catalysts to facilitate the formation of the cyclobutene ring.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hexylcyclobut-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutene ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutene derivatives.
Aplicaciones Científicas De Investigación
3-Hexylcyclobut-2-EN-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 3-Hexylcyclobut-2-EN-1-one exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron distribution within the cyclobutene ring and the presence of the hexyl group. In biological systems, potential interactions with enzymes or receptors could be mediated by the compound’s structural features, leading to various biological effects .
Comparación Con Compuestos Similares
3-Hydroxycyclobut-2-en-1-one: This compound shares the cyclobutene ring structure but has a hydroxyl group instead of a hexyl group.
Cyclohexenone: Another related compound with a cyclohexene ring and a ketone group.
Uniqueness: 3-Hexylcyclobut-2-EN-1-one is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
918299-27-1 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3-hexylcyclobut-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-9-7-10(11)8-9/h7H,2-6,8H2,1H3 |
Clave InChI |
GSBYNCPDTUBGDG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)
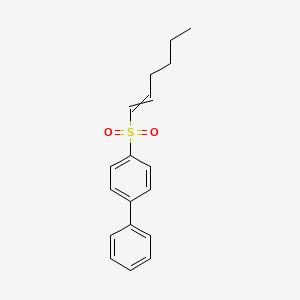
![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)
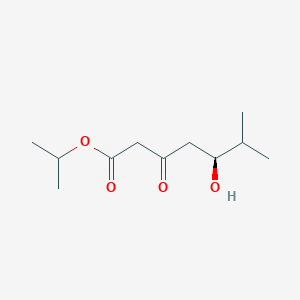
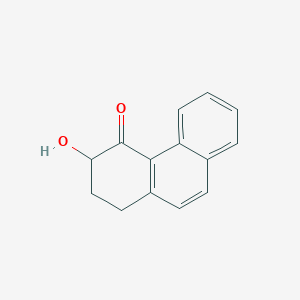
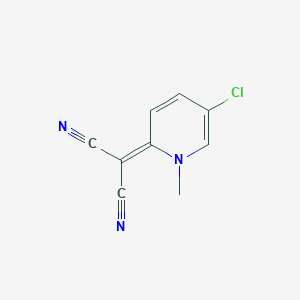
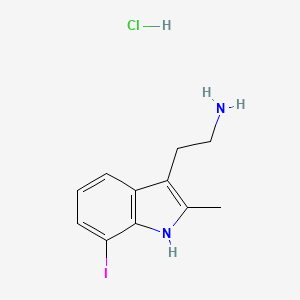

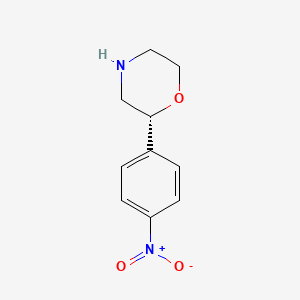
![2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B15172778.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)-](/img/structure/B15172782.png)
![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)
![4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15172802.png)
